molecular formula C28H26N4O3S B2662165 3-(4-(dimethylamino)phenyl)-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114650-06-4

3-(4-(dimethylamino)phenyl)-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2662165
M. Wt: 498.6
InChI Key: LZNAHIFDECSVGP-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antioxidant Studies

Quinazoline derivatives have been synthesized and characterized for their potential as antioxidants. Research conducted by Khalida F. Al-azawi (2016) synthesized various quinazoline compounds and evaluated their antioxidant capacities. The study found that certain synthesized compounds demonstrated excellent scavenging capacity against DPPH and Nitric oxide (NO), surpassing common antioxidants like ascorbic acid (Al-azawi, 2016).

Antimicrobial Activity

Quinazoline derivatives have also been investigated for their antimicrobial properties. A study by Divyesh Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives from quinazoline compounds and evaluated their antimicrobial activity against several bacterial and fungal strains. The synthesized compounds exhibited varying degrees of antimicrobial efficacy, demonstrating the potential of quinazoline derivatives as a base for developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).

Anticancer Evaluation

Furthermore, quinazoline derivatives have shown promising results in anticancer evaluations. A study explored the synthesis of thiazolidin-4-ones clubbed with quinazolinone and evaluated their antimicrobial and anticancer potentials. The research indicated that certain compounds displayed significant anticancer activity against human colon cancer cell lines, suggesting the potential of quinazoline derivatives in anticancer therapy (Deep et al., 2013).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a trusted source for accurate information.


properties

IUPAC Name

3-[4-(dimethylamino)phenyl]-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S/c1-18-25(29-26(35-18)19-9-15-22(34-4)16-10-19)17-36-28-30-24-8-6-5-7-23(24)27(33)32(28)21-13-11-20(12-14-21)31(2)3/h5-16H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNAHIFDECSVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(dimethylamino)phenyl)-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

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